Cyclopentasilane

Vue d'ensemble

Description

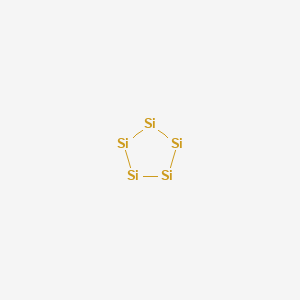

Compound “CID 11321044” is a silicon-based compound with the molecular formula Si5 and a molecular weight of 140.43 grams per mole. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.

Applications De Recherche Scientifique

Compound “CID 11321044” has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and materials.

Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.

Medicine: Research is ongoing into its potential use in drug delivery systems and medical implants.

Industry: It is used in the production of advanced materials for electronics, optics, and other high-tech applications.

Mécanisme D'action

Target of Action

Cyclopentasilane, also known as CID 11321044, is primarily targeted at silicon-based devices in integrated circuits . It is of research interest due to its potential use as a liquid silicon ink for printing silicon structures on integrated circuits or solar cells .

Mode of Action

This compound interacts with its targets by altering their electronic transport characteristics . The vast conformational flexibility of this compound, particularly its cis and trans isomers, significantly impacts its conductance properties . The constrained dihedral geometries occurring within the ring of this compound are suboptimal for σ-orbital delocalization, leading to lower conductance values compared to linear silanes .

Biochemical Pathways

This compound affects the charge transport characteristics of cyclic pentasilane structures bound to gold electrodes in single molecule junctions . Two possible through-bond conduction pathways occur in this compound from one anchor group to the other: a trisilane and tetrasilane pathway . The weakened σ-conjugation in the molecule and through-space interactions contribute significantly to the conductance .

Pharmacokinetics

It is known that this compound is a colorless pyrophoric liquid . It is sensitive and starts decomposing when heated over 84°C, losing hydrogen and polymerizing . More silane is produced as it is heated, and at 178°C, it yields disilane . When heated to over 250°C, it decomposes to a silicon hydrogen polymer .

Result of Action

The primary molecular effect of this compound’s action is the alteration of the electronic transport characteristics of its targets

Action Environment

The action of this compound is influenced by environmental factors such as temperature . As mentioned, this compound starts decomposing when heated over 84°C . Therefore, the efficacy and stability of this compound are highly dependent on the temperature of its environment.

Analyse Biochimique

Biochemical Properties

Cyclopentasilane plays a role in various biochemical reactions due to its unique silicon-hydrogen structure. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound can interact with hydrogenase enzymes, which facilitate the transfer of hydrogen atoms in biochemical reactions. The nature of these interactions often involves the formation of silicon-hydrogen bonds, which can alter the enzyme’s conformation and activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. This binding often involves the formation of silicon-hydrogen bonds, which can induce conformational changes in the target biomolecule. These changes can subsequently affect the biomolecule’s function, leading to alterations in cellular processes such as gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to heat and begins to decompose at temperatures above 84°C, leading to the formation of silane and other silicon-hydrogen polymers . Over time, this degradation can impact its effectiveness in biochemical reactions and cellular processes. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cellular toxicity and metabolic disturbances. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Toxic effects at high doses include cellular damage and disruption of normal metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of enzymes involved in silicon metabolism, leading to changes in metabolic flux and metabolite levels. For example, this compound can interact with silicon transporters and enzymes that facilitate the incorporation of silicon into biomolecules. These interactions can affect the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. Binding proteins can also play a role in its distribution, helping to sequester this compound in specific cellular compartments. This distribution is crucial for its activity and function within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular activity. It can be directed to particular organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its subcellular localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 11321044” involves the controlled reaction of silicon precursors under specific conditions. The reaction typically requires a high-temperature environment to facilitate the formation of the silicon-silicon bonds. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of compound “CID 11321044” can be scaled up using advanced chemical reactors that allow precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is common to ensure consistent quality and high throughput. The purification of the final product may involve techniques such as distillation or crystallization to remove impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Compound “CID 11321044” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon oxides.

Reduction: It can be reduced to form lower oxidation state silicon compounds.

Substitution: The silicon atoms in the compound can be substituted with other elements or groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Halogenation reactions can be performed using halogen gases or halogenated compounds.

Major Products Formed:

Oxidation: Silicon dioxide and other silicon oxides.

Reduction: Lower oxidation state silicon compounds.

Substitution: Halogenated silicon compounds.

Comparaison Avec Des Composés Similaires

- Silicon Tetrachloride (SiCl4)

- Silicon Dioxide (SiO2)

- Silicon Carbide (SiC)

Comparison: Compound “CID 11321044” is unique due to its specific silicon-silicon bonding structure, which distinguishes it from other silicon-based compounds. While silicon tetrachloride and silicon dioxide are commonly used in various applications, “CID 11321044” offers distinct advantages in terms of its reactivity and potential for forming new materials. Silicon carbide, on the other hand, is known for its hardness and thermal stability, making it suitable for different applications compared to “CID 11321044”.

Activité Biologique

CID 11321044, also known as 4-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of CID 11321044

CID 11321044 belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological effects. The compound's structure includes a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that CID 11321044 exhibits significant antimicrobial properties. In vitro studies have shown that the compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several pathogens have been documented, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

CID 11321044 has also been studied for its anti-inflammatory effects. In animal models, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

The proposed mechanism of action for CID 11321044 involves inhibition of specific enzymes and pathways associated with microbial growth and inflammation. It is believed to interfere with the synthesis of bacterial cell walls and modulate immune responses.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of CID 11321044 against multidrug-resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Inflammation Model : In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of CID 11321044 resulted in a marked decrease in paw swelling, indicating its anti-inflammatory potential.

Propriétés

InChI |

InChI=1S/Si5/c1-2-4-5-3-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGWIDQSNKSJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]1[Si][Si][Si][Si]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462194 | |

| Record name | Cyclopentasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-22-5 | |

| Record name | Cyclopentasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.